Methyl 8-methoxyquinazoline-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves the reaction of 8-methoxyquinazoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 8-methoxyquinazoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methoxy and ester groups.
8-Methoxyquinazoline: Similar to methyl 8-methoxyquinazoline-6-carboxylate but lacks the ester group.
Quinazoline-6-carboxylate: Similar but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other quinazoline derivatives .
Biological Activity
Methyl 8-methoxyquinazoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.
Mechanistic Insights
Recent studies have highlighted the role of this compound derivatives in disrupting the Wnt/β-catenin signaling pathway, which is crucial in various cancers. Specifically, a derivative known as compound 18B demonstrated significant efficacy by downregulating the β-catenin/TCF4 signaling pathway. This compound was synthesized as part of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives aimed at inhibiting β-catenin/TCF4 interactions, which are implicated in tumor progression and metastasis .
Key Findings:
- Cytotoxic Potency : Compound 18B exhibited cytotoxicity with IC50 values ranging from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM against HCT116 and HepG2 cancer cell lines. This potency was comparable to that of imatinib mesylate, a well-known anticancer agent .
- Induction of Apoptosis : The compound induced apoptosis in cancer cells, as evidenced by morphological changes and staining assays (Hoechst 33342 and Annexin V/PI) .
- Inhibition of Cell Migration : In vitro assays demonstrated that compound 18B significantly inhibited cell migration, which is critical for cancer metastasis .
Research Data Table
Compound | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound 18B | 5.64 ± 0.68 | HCT116 | Downregulates β-catenin/TCF4 signaling |
Compound 18B | 23.18 ± 0.45 | HepG2 | Induces apoptosis and inhibits migration |
Imatinib | Comparable | Various | Inhibits BCR-ABL tyrosine kinase activity |
Case Studies
- Colon Cancer : In a study focusing on colon cancer models, compound 18B was shown to significantly reduce tumor growth by targeting the β-catenin/TCF4 pathway. The reduction in mRNA levels of c-MYC and Cyclin D1 (Wnt target genes) further supported its role as an effective anticancer agent .
- Gallbladder Cancer : The cytotoxic effects of compound 18B were also evaluated against primary human gallbladder cancer cells, yielding an IC50 value of 8.50 ± 1.44 μM , indicating its potential for treating this aggressive cancer type .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 8-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3 |
InChI Key |
IJUREEVNHGQUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=CN=C12)C(=O)OC |
Origin of Product |
United States |
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